molecular formula C20H20N2O4 B7692638 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide

Cat. No.: B7692638
M. Wt: 352.4 g/mol
InChI Key: HTMJTHULJOVVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide, also known as Cmpd 7, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound 7 has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 in lab experiments is its wide range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new treatments. However, one limitation of using this compound 7 is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7. One area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Another area of interest is its potential use in the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand the mechanism of action of this compound 7 and to develop more effective and targeted treatments based on this compound.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with benzyl chloride to form 2-(benzyl)-6-methoxyquinoline. This is followed by the reaction of the resulting compound with 4-methoxybenzoyl chloride to form this compound 7.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-4-methoxy-N-methylbenzamide 7 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

4-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-22(20(24)13-4-6-16(25-2)7-5-13)12-15-10-14-11-17(26-3)8-9-18(14)21-19(15)23/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMJTHULJOVVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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